Ethyl 2-bromo-6-cyano-4-nitrophenylacetate
Overview
Description
Ethyl 2-bromo-6-cyano-4-nitrophenylacetate is an organic compound with the molecular formula C11H9BrN2O4 and a molecular weight of 313.1 g/mol. This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-6-cyano-4-nitrophenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-4-nitrophenylacetic acid, followed by esterification to introduce the ethyl group. The reaction conditions often include:
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The brominated intermediate is then reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-cyano-4-nitrophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base (NaOH) or acid (HCl).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Iron powder in acetic acid (CH3COOH) at reflux temperature.
Hydrolysis: Sodium hydroxide (NaOH) in water at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of 2-azido-6-cyano-4-nitrophenylacetate.
Reduction: Formation of Ethyl 2-amino-6-cyano-4-nitrophenylacetate.
Hydrolysis: Formation of 2-bromo-6-cyano-4-nitrophenylacetic acid.
Scientific Research Applications
Ethyl 2-bromo-6-cyano-4-nitrophenylacetate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-6-cyano-4-nitrophenylacetate exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The presence of electron-withdrawing groups like cyano and nitro enhances its reactivity, making it a potent electrophile in various reactions.
Comparison with Similar Compounds
Ethyl 2-bromo-6-cyano-4-nitrophenylacetate can be compared with similar compounds such as:
Ethyl 2-bromo-4-nitrophenylacetate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl 2-chloro-6-cyano-4-nitrophenylacetate: The chlorine atom is less reactive than bromine, affecting the compound’s reactivity in substitution reactions.
Ethyl 2-bromo-6-cyano-4-aminophenylacetate: The amino group significantly alters the compound’s electronic properties and reactivity.
This compound stands out due to its unique combination of functional groups, which confer high reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
ethyl 2-(2-bromo-6-cyano-4-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-11(15)5-9-7(6-13)3-8(14(16)17)4-10(9)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJBNOCPUUCIIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Br)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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